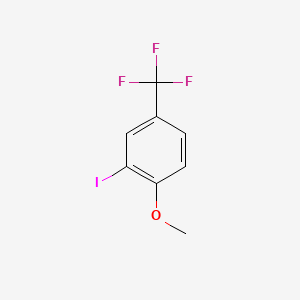

2-Iodo-4-(trifluoromethyl)anisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUJZUDPHBABQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195624-84-1 | |

| Record name | 2-iodo-1-methoxy-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-4-(trifluoromethyl)anisole: A Keystone Building Block in Modern Synthesis

Introduction

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of designing high-performance materials and therapeutic agents. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in medicinal and agrochemical research, prized for its ability to modulate key physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1] 2-Iodo-4-(trifluoromethyl)anisole emerges as a highly valuable and versatile building block, strategically designed for the efficient introduction of the trifluoromethylated anisole scaffold.

This technical guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage this powerful intermediate in their synthetic endeavors. The narrative emphasizes not just the protocols but the underlying chemical principles that govern its utility, offering field-proven insights into its application.

Physicochemical and Spectroscopic Properties

This compound is a substituted aromatic compound whose reactivity is primarily dictated by the interplay between the electron-donating methoxy group, the electron-withdrawing trifluoromethyl group, and the reactive carbon-iodine bond.

| Property | Value | Source(s) |

| CAS Number | 195624-84-1 | [2] |

| Molecular Formula | C₈H₆F₃IO | [2] |

| Molecular Weight | 302.03 g/mol | [2] |

| Appearance | Light yellow to brown solid or liquid | [3][4] |

| Purity | Typically ≥97% | [2] |

Spectroscopic Profile (Predicted)

While a specific public spectrum was not available, the expected NMR data can be predicted based on analogous structures.[5][6][7]

-

¹H NMR: The spectrum would feature signals for the three aromatic protons and the methoxy group protons. The aromatic protons would appear as complex multiplets in the aromatic region (approx. δ 7.0-8.0 ppm), with coupling patterns influenced by their positions relative to the iodo and trifluoromethyl substituents. The methoxy protons would present as a sharp singlet around δ 3.8-4.0 ppm.

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The carbon bearing the iodine atom would be significantly downfield, while the trifluoromethyl carbon would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A strong singlet would be observed around δ -62 to -64 ppm, characteristic of the -CF₃ group attached to an aromatic ring.[8]

Synthesis and Reactivity

Synthesis

This compound is typically synthesized from commercially available precursors such as 4-(trifluoromethyl)anisole or 2-amino-5-(trifluoromethyl)anisole through well-established iodination or Sandmeyer-type reactions. The choice of synthetic route depends on precursor availability and desired scale.

Reactivity and Utility in Cross-Coupling Reactions

The true synthetic power of this compound lies in its role as an exceptional substrate for palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive among aryl halides (I > Br > Cl) for oxidative addition to a Pd(0) center, allowing for reactions to proceed under mild conditions with high efficiency.[9] This makes it a preferred coupling partner for constructing complex molecular architectures.

Suzuki-Miyaura Coupling

This reaction is a robust method for forming carbon-carbon bonds between the anisole core and various aryl or vinyl boronic acids/esters.[10][11] The trifluoromethyl group is well-tolerated, and this reaction provides a direct route to biaryl compounds, which are common motifs in pharmaceuticals.

Caption: Synthetic utility workflow of this compound.

Medicinal Chemistry: The -CF₃ group is a bioisostere for groups like chlorine or methyl but possesses unique electronic properties. Its high electronegativity and steric bulk can enhance binding selectivity to biological targets. Furthermore, it often blocks sites of metabolic oxidation, thereby increasing the half-life and oral bioavailability of a drug candidate. [1]This makes this compound a sought-after intermediate in the synthesis of novel therapeutics. [4] Agrochemicals: Similar to its role in pharmaceuticals, the trifluoromethyl group can enhance the potency and environmental stability of pesticides and herbicides. [4]Molecules derived from this building block can exhibit improved efficacy and target specificity.

Materials Science: The rigid, well-defined structure of the trifluoromethyl-anisole core makes it a useful component in the design of organic materials, including polymers and molecules for organic electronics. The ability to functionalize it through cross-coupling allows for the systematic tuning of electronic and physical properties.

Experimental Protocols

The following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-(Phenyl)-4-(trifluoromethyl)anisole

Objective: To demonstrate a standard Suzuki-Miyaura coupling using this compound and phenylboronic acid.

Reagents & Equipment:

-

This compound (1.0 mmol, 302 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

-

Toluene/Water mixture (e.g., 4:1, 5 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate vial, dissolve the Pd(OAc)₂ and PPh₃ in 1 mL of the toluene. Stir for 5 minutes until a homogenous catalyst solution is formed.

-

Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (Nitrogen or Argon) three times to remove oxygen.

-

Reaction Assembly: Add the toluene/water solvent mixture to the flask, followed by the prepared catalyst solution via syringe.

-

Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate (20 mL) and water (20 mL). c. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL). d. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(phenyl)-4-(trifluoromethyl)anisole.

Safety and Handling

This compound must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [12][13]* Prevention: Wear protective gloves, safety goggles with side-shields, and a lab coat. Avoid breathing dust, fumes, or vapors. [12][14]* First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. [14] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [14] * Inhalation: Remove person to fresh air and keep comfortable for breathing. [14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and ignition sources.

-

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a reliable and versatile platform for introducing the trifluoromethyl-anisole moiety. Its high reactivity in a suite of palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecules with broad applications. For scientists in drug discovery, agrochemical development, and materials science, a thorough understanding of this compound's properties and reactivity is key to unlocking innovative molecular designs and accelerating research and development programs.

References

- PubChem. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline. National Center for Biotechnology Information.

- Beilstein Journals. (n.d.). Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro.

- PubChem. (n.d.). 2-Iodo-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- Chemsrc. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline.

- Wikipedia. (2023). Sonogashira coupling.

- Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.

- PubMed. (2003). Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF).

- PubMed. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Syracuse University. (n.d.). Flow Chemistry: Sonogashira Coupling.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene.

- ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.

- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-ol.

- Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.

- Royal Society of Chemistry. (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.

- Royal Society of Chemistry. (1980). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1.

- PubMed. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.

- ACS Publications. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews.

- CORE. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives.

- PubChem. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. National Center for Biotechnology Information.

- SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.

- ResearchGate. (2019). (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound, 97% [195624-84-1] | King-Pharm [king-pharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Iodoanisole(529-28-2) 1H NMR [m.chemicalbook.com]

- 6. 4-(Trifluoromethoxy)anisole(710-18-9) 1H NMR [m.chemicalbook.com]

- 7. 4-Iodo-2-(trifluoromethyl)pyridine (590371-73-6) 1H NMR [m.chemicalbook.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. This compound, 97%, Thermo Scientific 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Iodo-4-(trifluoromethyl)anisole (CAS No. 195624-84-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-(trifluoromethyl)anisole is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, namely the presence of an iodine atom and a trifluoromethyl group on an anisole scaffold, make it a versatile building block for the synthesis of complex organic molecules. The trifluoromethyl group, a bioisostere of the ethyl group, is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodo group serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 195624-84-1 |

| Molecular Formula | C₈H₆F₃IO |

| Molecular Weight | 302.03 g/mol |

| Appearance | Not specified, likely a solid or liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of 4-(trifluoromethyl)anisole. This electrophilic aromatic substitution is a common method for introducing iodine onto an activated benzene ring. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the trifluoromethyl group (-CF₃) is a deactivating, meta-directing group. Due to the stronger activating effect of the methoxy group, the iodination is expected to occur at the position ortho to the methoxy group.

Plausible Synthetic Protocol

This protocol is based on established methods for the iodination of substituted anisoles and phenols.

Materials:

-

4-(Trifluoromethyl)anisole

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for organic synthesis

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)anisole (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq).

-

Acid Catalyst: Slowly add a catalytic amount of a strong acid, such as trifluoroacetic acid or sulfuric acid, to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the iodine atom allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

Role as a Pharmaceutical Intermediate

While specific examples in publicly available literature are limited, the structure of this compound suggests its potential use in the synthesis of compounds targeting a range of biological pathways. For instance, trifluoromethyl-substituted aromatic compounds are prevalent in drugs targeting the central nervous system. A patent for an indoline compound, which acts as a dengue viral replication inhibitor, hints at the potential utility of precursors with similar substitution patterns.[1] Pharmaceutical intermediates are crucial in the modular synthesis of complex drug molecules, allowing for efficient and cost-effective production.[][3][]

Utility in Cross-Coupling Reactions

The carbon-iodine bond in this compound is relatively weak, making it highly reactive in cross-coupling reactions. This allows for the facile introduction of various substituents at the 2-position of the anisole ring, leading to a diverse array of complex molecules.

Caption: Cross-coupling reactions of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements:

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

Store locked up.[5]

-

Dispose of contents/container in accordance with local/regional/national/international regulations.[5]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its strategic combination of a reactive iodine handle and a metabolically robust trifluoromethyl group makes it an attractive starting material for the construction of complex and biologically active molecules. The synthetic accessibility and potential for diverse chemical transformations ensure its continued importance in the development of novel therapeutics and functional materials.

References

- Chemsrc. 2-Iodo-4-(trifluoromethyl)aniline | CAS#:163444-17-5. [Link]

- MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

- PubChem.

- PrepChem.com. Synthesis of 2-iodo-5-trifluoromethylphenol. [Link]

- European Patent Office.

- Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)

- Journal of Biomedical Research & Environmental Sciences.

- MDPI.

- European Patent Office.

- NIH.

- NIH. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

Sources

A-Z Guide to 2-Iodo-4-(trifluoromethyl)anisole: Properties, Synthesis, and Application in Modern Drug Discovery

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Iodo-4-(trifluoromethyl)anisole. We will delve into its core physicochemical properties, explore its synthesis, and illuminate its critical role as a versatile building block in the synthesis of complex pharmaceutical compounds. This document moves beyond a simple data sheet, offering insights into the causality behind its utility and providing actionable protocols for its application in a research setting.

Core Physicochemical Properties: More Than Just a Number

This compound is a substituted aromatic compound whose structure is key to its reactivity and utility. The electron-withdrawing nature of the trifluoromethyl group, combined with the presence of a methoxy group and a strategically placed iodine atom, makes it a highly valuable intermediate in organic synthesis.[1][2] The molecular weight is a fundamental starting point, but a holistic view of its properties is essential for experimental design.

The precise molecular weight of this compound is 302.03 g/mol .[3][4] This value is crucial for stoichiometric calculations in reaction planning. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 302.03 g/mol | [3][4] |

| Molecular Formula | C₈H₆F₃IO | [3][4][5] |

| CAS Number | 195624-84-1 | [3][4] |

| Purity | Typically ≥97% | [3][6] |

| Synonyms | 3-Iodo-4-methoxybenzotrifluoride, 2-Iodo-1-methoxy-4-(trifluoromethyl)benzene | [3][4] |

| IUPAC Name | 2-iodo-1-methoxy-4-(trifluoromethyl)benzene | [3] |

Understanding these properties is the first step in leveraging this compound's potential. The molecular formula provides the elemental composition, while the CAS number ensures unambiguous identification in literature and databases.

Synthesis Pathway: A Logical Construction

The synthesis of this compound is a multi-step process that relies on fundamental principles of organic chemistry. A common conceptual pathway involves the iodination of a precursor, 4-(trifluoromethyl)anisole. The choice of iodinating agent and reaction conditions is critical to ensure regioselectivity, placing the iodine atom at the desired ortho- position to the methoxy group.

Causality in Synthesis: The methoxy group (-OCH₃) is an ortho-, para- directing activator. The trifluoromethyl group (-CF₃) is a meta-directing deactivator. In the precursor 4-(trifluoromethyl)anisole, the positions ortho to the activating methoxy group (positions 2 and 6) are the most favorable for electrophilic aromatic substitution. Due to sterics and the combined electronic effects, iodination preferentially occurs at the 2-position.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery: A Versatile Building Block

The true value of this compound for drug development professionals lies in its utility as a synthetic intermediate.[7] The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[8] The iodine atom serves as a versatile synthetic "handle" for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.[1][9]

The Power of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are cornerstone methodologies in modern pharmaceutical synthesis.[10] this compound is an excellent substrate for these reactions due to the reactivity of the carbon-iodine bond.

Expert Insight: The C-I bond is weaker than C-Br or C-Cl bonds, making it more susceptible to oxidative addition to the palladium catalyst, often allowing for milder reaction conditions and higher yields. This is a critical consideration in complex, multi-step syntheses where efficiency is paramount.

Below is a diagram illustrating the central role of this compound in creating diverse molecular scaffolds.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% [195624-84-1] | King-Pharm [king-pharm.com]

- 3. This compound, 97%, Thermo Scientific 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. arctomsci.com [arctomsci.com]

- 6. regentchemicals.com.sg [regentchemicals.com.sg]

- 7. 4-iodo-1-nitro-2-(trifluoromethyl) Benzene Application: Pharmaceutical Industry at Best Price in Hyderabad | Synocule Research Labs Private Limited [tradeindia.com]

- 8. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 9. Synthesis of 2,4,5-trisubstituted 3-fluorofurans via sequential iodocyclization and cross-coupling of gem-difluorohomopropargyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Iodo-4-(trifluoromethyl)anisole: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract

2-Iodo-4-(trifluoromethyl)anisole is a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and materials science. Its unique structural features, namely the trifluoromethyl group and the ortho-iodine substituent, render it a versatile building block for the synthesis of complex organic molecules. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring, while the iodo group serves as a highly effective handle for a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols and safety guidelines are also presented to facilitate its effective and safe use in the laboratory.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF3), in particular, is a key pharmacophore that can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. Consequently, trifluoromethylated compounds are prevalent in a wide range of pharmaceuticals, agrochemicals, and advanced materials.

This compound, with its strategically positioned iodo- and trifluoromethyl-substituents, is a prime example of a fluorinated building block that enables the efficient construction of complex molecular architectures. The iodine atom provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established cross-coupling methodologies. This guide aims to serve as a detailed resource for scientists leveraging this powerful synthetic intermediate.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. The following section details the key characteristics of this compound.

Physical Properties

| Property | Value (Estimated) | Citation |

| IUPAC Name | 2-iodo-1-methoxy-4-(trifluoromethyl)benzene | |

| CAS Number | 195624-84-1 | [1] |

| Molecular Formula | C₈H₆F₃IO | [1] |

| Molecular Weight | 302.03 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | ~240-250 °C at 760 mmHg | [2] |

| Density | ~1.8 g/mL at 25 °C | [2] |

| Refractive Index | ~1.55-1.56 at 20 °C | |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, chloroform, alcohols). |

Spectroscopic Data (Predicted)

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following are predicted NMR and IR data based on the analysis of its structural analogs.

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | d | 1H | H-3 |

| ~7.4 | dd | 1H | H-5 |

| ~6.8 | d | 1H | H-6 |

| ~3.9 | s | 3H | -OCH₃ |

Rationale: The proton at C-3 is deshielded by the adjacent iodine atom. The proton at C-5 will appear as a doublet of doublets due to coupling with both H-3 and H-6. The proton at C-6 is the most shielded of the aromatic protons. The methoxy protons will appear as a sharp singlet.

The carbon NMR spectrum will be characterized by the large C-F coupling constants of the trifluoromethyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-1 (C-OCH₃) |

| ~138 | C-3 |

| ~128 (q, J ≈ 33 Hz) | C-4 (C-CF₃) |

| ~126 | C-5 |

| ~124 (q, J ≈ 272 Hz) | -CF₃ |

| ~112 | C-6 |

| ~85 | C-2 (C-I) |

| ~56 | -OCH₃ |

Rationale: The carbon attached to the iodine (C-2) will be significantly shielded. The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant, and the carbon to which it is attached (C-4) will also show a smaller quartet splitting.[3][4]

Synthesis of this compound: A Proposed Protocol

While a specific literature preparation for this compound is not readily found, a robust synthesis can be designed based on the well-established electrophilic iodination of activated aromatic rings. The following protocol outlines a plausible and efficient synthesis from the commercially available 4-(trifluoromethyl)anisole.

Reaction Scheme

Sources

2-Iodo-4-(trifluoromethyl)anisole safety data sheet

An In-Depth Technical Guide to the Safe Handling of 2-Iodo-4-(trifluoromethyl)anisole

Compound Identification and Overview

This compound is a halogenated and fluorinated aromatic ether. Its structure, featuring an electron-rich anisole ring substituted with an iodine atom and a strongly electron-withdrawing trifluoromethyl group, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. However, these same structural features necessitate a thorough understanding of its reactivity and potential hazards to ensure safe handling in a research and development setting. This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures for this compound.

Table 1: Chemical Identity

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 195624-84-1[1][2] |

| Molecular Formula | C₈H₆F₃IO[2] |

| Molecular Weight | 302.03 g/mol |

| Synonyms | 1-Iodo-2-methoxy-5-(trifluoromethyl)benzene |

Hazard Identification and GHS Classification

The primary hazards associated with this compound involve irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

Based on available safety data, the compound is classified as follows:

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4]

These classifications are visually represented by the GHS pictograms, which serve as an immediate warning to laboratory personnel.

Caption: GHS Pictogram and Hazard Statements for this compound.

First-Aid Procedures: A Self-Validating Response System

Rapid and correct first-aid response is critical to mitigate harm from accidental exposure. The following protocols are designed as a self-validating system, where the action directly addresses the hazard.

Protocol 3.1: Inhalation Exposure

-

Causality: The compound may cause respiratory irritation[3][4]. The primary goal is to remove the individual from the source of exposure to prevent further inhalation.

-

Action:

Protocol 3.2: Skin Contact

-

Causality: The compound is a skin irritant[3]. The objective is to remove the chemical from the skin surface as quickly as possible to minimize irritation.

-

Action:

Protocol 3.3: Eye Contact

-

Causality: This chemical causes serious eye irritation[3]. Extensive and immediate irrigation is required to prevent damage to the eye.

-

Action:

Protocol 3.4: Ingestion

-

Causality: While the oral toxicity is not fully characterized, ingestion may be harmful. The goal is to dilute the substance and seek professional medical advice without inducing further harm.

-

Action:

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is the cornerstone of safely handling this compound. This is achieved through a combination of engineering controls and appropriate PPE. The causality is clear: to prevent the irritant compound from coming into contact with the eyes, skin, and respiratory tract.

Table 2: Exposure Control and PPE Specifications

| Control Type | Specification & Rationale |

|---|---|

| Engineering Controls | Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors or aerosols.[9] Eyewash Station & Safety Shower: Must be in close proximity to the workstation for immediate use in case of accidental contact.[4][6] |

| Eye/Face Protection | Safety Goggles: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6][8] A face shield may be required for splash hazards. |

| Skin Protection | Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[10] Lab Coat/Gown: A standard laboratory coat is required. For tasks with a higher risk of splashing, an impervious gown should be worn.[11][12] |

| Respiratory Protection | Not typically required when used in a fume hood. If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8][13] |

| Hygiene Measures | Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6][7][14] Do not eat, drink, or smoke in the laboratory.[10][14] |

The following workflow illustrates the mandatory protective measures for handling this chemical.

Caption: Standard workflow for exposure prevention when handling the compound.

Handling, Storage, and Stability

Safe Handling Protocol:

-

Ensure adequate ventilation and handle only within a chemical fume hood.[8][9]

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Keep away from sources of ignition such as heat, sparks, and open flames.[6]

Storage Conditions:

-

Protect from direct sunlight as some similar compounds are light-sensitive.[6]

-

Store locked up and away from incompatible materials.[3][10]

Stability and Reactivity:

-

Chemical Stability: Stable under recommended storage conditions.[14][15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][6][14]

-

Hazardous Decomposition Products: Under fire conditions, may produce hazardous decomposition products including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and hydrogen iodide (HI).[14][15]

Accidental Release and Fire-Fighting Measures

Accidental Release Protocol:

-

Personal Precautions: Ensure adequate ventilation and wear the full PPE ensemble described in Section 4. Remove all sources of ignition.[6][9]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[9]

-

Containment and Cleanup:

-

For liquid spills, absorb with an inert material such as sand, silica gel, or vermiculite.[6][9][16]

-

For solid spills, sweep up carefully to avoid generating dust.[7]

-

Collect the absorbed material or solid into a suitable, labeled container for disposal.[6][8][14]

-

Clean the spill area thoroughly with soap and water.[14]

-

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][8]

-

Specific Hazards: Vapors may be combustible. In a fire, irritating and toxic gases may be generated.[15]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6][8]

Physical and Chemical Properties

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Light yellow to brown powder or crystal | [17] |

| Molecular Weight | 302.03 g/mol | Calculated |

| Melting Point | 50 - 54 °C | [17] |

| Boiling Point | ~252.8 °C at 760 mmHg | [18] |

| Density | ~1.9 g/cm³ |[18] |

References

- Thermo Scientific. (n.d.). This compound, 97%.

- PubChem. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline. National Center for Biotechnology Information.

- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.

- Echemi. (2019). 2-(trifluoroMethyl)-4-iodobenzoic acid Safety Data Sheet.

- Fisher Scientific. (2021). Safety Data Sheet: 2-Iodobenzotrifluoride.

- TCI Chemicals. (n.d.). Safety Data Sheet: 2-Iodo-4-(trifluoromethyl)aniline.

- PubChem. (n.d.). 2-Iodo-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline.

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)anisole.

- Chemsrc. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline.

- Greenbook.net. (n.d.). Source Dynamics Safety Data Sheet.

- CymitQuimica. (2024). Safety Data Sheet: 4-Chloro-2-(trifluoromethyl)anisole.

- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Iodo-3,5-bis(trifluoromethyl)benzene.

- Sigma-Aldrich. (2024). Safety Data Sheet: Anisole.

- Tokyo Chemical Industry. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline.

- Fisher Scientific. (2011). Safety Data Sheet: 3-(Trifluoromethyl)anisole.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Iodoanisole.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoanisole, 98%.

- Sigma-Aldrich. (n.d.). Material Safety Data Sheet: Anisole.

- CHEMM. (n.d.). Personal Protective Equipment (PPE).

- ASHP Publications. (n.d.). Personal Protective Equipment.

- Carl ROTH. (n.d.). Safety Data Sheet: Anisole.

- Bionium. (2013). Safety Data Sheet: Anisole.

- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, anisole, CAS Registry Number 100-66-3. Food and Chemical Toxicology, 159, 112680.

- CTAHR. (n.d.). UNIT 7: Personal Protective Equipment.

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, skatole, CAS Registry Number 83-34-1. Food and Chemical Toxicology, 169, 113497.

- Arctom. (n.d.). This compound.

- BLDpharm. (n.d.). 2-Iodo-4-methyl-5-(trifluoromethyl)aniline.

- King-Pharm. (n.d.). This compound, 97%.

- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, o-phenyl anisole, CAS registry number 86-26-0. Food and Chemical Toxicology, 192, 114972.

- ResearchGate. (n.d.). RIFM fragrance ingredient safety assessment, o-phenyl anisole, CAS Registry Number 86-26-0.

- Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, CAS registry number 63500-71-0. Food and Chemical Toxicology, 130, 110564.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound, 97% [195624-84-1] | King-Pharm [king-pharm.com]

- 3. This compound, 97%, Thermo Scientific 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. echemi.com [echemi.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. publications.ashp.org [publications.ashp.org]

- 12. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 13. fishersci.com [fishersci.com]

- 14. assets.greenbook.net [assets.greenbook.net]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. chemimpex.com [chemimpex.com]

- 18. 2-Iodo-4-(trifluoromethyl)aniline | CAS#:163444-17-5 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 2-Iodo-4-(trifluoromethyl)anisole: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-(trifluoromethyl)anisole is a halogenated and fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl and iodo substituents, make it a versatile building block for the synthesis of complex molecules. The presence of the iodo group provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of this compound, offering valuable insights for its application in research and drug development.

Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 195624-84-1 | [1][2][3] |

| Molecular Formula | C₈H₆F₃IO | [1][2] |

| Molecular Weight | 302.03 g/mol | [3] |

| Physical Form | Liquid | [3] |

| Melting Point | Not available | Data not found in searches. |

| Boiling Point | Not available | One supplier lists as "-"[1]. |

| Density | Not available | Data not found in searches. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Low solubility in water is anticipated. | Based on the nonpolar nature of the molecule. |

| Storage | 2-8°C, keep in a dark place, sealed in dry conditions. | [1] |

Spectroscopic Data (Predicted)

Experimentally determined spectroscopic data for this compound is not widely published. However, based on the chemical structure and data from similar compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group.

| Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-3 |

| ~7.5 | dd | 1H | H-5 |

| ~7.0 | d | 1H | H-6 |

| ~3.9 | s | 3H | -OCH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the trifluoromethyl carbon, and the methoxy carbon.

| Chemical Shift (ppm, predicted) | Assignment |

| ~160 | C-1 (C-OCH₃) |

| ~140 | C-2 (C-I) |

| ~135 | C-3 |

| ~128 (q) | C-4 (C-CF₃) |

| ~125 | C-5 |

| ~115 | C-6 |

| ~123 (q) | -CF₃ |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹, predicted) | Functional Group |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (-OCH₃) |

| 1600-1450 | Aromatic C=C stretch |

| 1300-1100 | C-F stretch (strong) |

| 1250-1000 | C-O stretch |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the direct iodination of the commercially available 4-(trifluoromethyl)anisole. The methoxy group is an ortho-, para-directing activator, and while the para position is blocked by the trifluoromethyl group, the ortho position is available for electrophilic substitution.

Caption: Proposed Synthesis of this compound

Experimental Protocol: Iodination of 4-(Trifluoromethyl)anisole

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: To a solution of 4-(trifluoromethyl)anisole (1.0 eq.) in a suitable solvent such as acetic acid or a mixture of acetic acid and sulfuric acid, add the iodinating agent. A common and effective iodinating mixture is iodine (I₂) in the presence of an oxidizing agent like iodic acid (HIO₃) or nitric acid.

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to a moderately elevated temperature (e.g., 50-70 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into an ice-water mixture. The product is then extracted with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound lies in its ability to undergo a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of complex organic molecules, particularly in the field of drug discovery.

Caption: Key Reactivity of this compound

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, and it is a powerful tool for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the synthesis of a wide range of biaryl compounds.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), a boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is commonly used.

-

Reaction Conditions: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: After completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds.

-

Reaction Setup: A reaction flask is charged with this compound (1.0 eq.), the desired amine (1.0-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 eq.), a phosphine ligand (e.g., XPhos, SPhos, or BINAP; 0.02-0.10 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

-

Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are typically used.

-

Reaction Conditions: The reaction is carried out under an inert atmosphere and heated to a temperature between 80 and 110 °C. The reaction is monitored for completion by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove palladium residues. The filtrate is concentrated, and the crude product is purified by column chromatography.

Applications in Drug Discovery

The trifluoromethyl group is a key pharmacophore in modern drug design. Its incorporation into a molecule can significantly modulate its physicochemical and pharmacokinetic properties. The trifluoromethyl group can increase lipophilicity, which can improve membrane permeability and oral absorption. It can also block metabolic pathways, leading to a longer half-life of the drug in the body. The unique electronic nature of the C-F bond can also lead to stronger binding interactions with biological targets.

This compound serves as a valuable starting material for the synthesis of novel drug candidates containing the trifluoromethylanisole scaffold. Through the versatile cross-coupling reactions described above, a wide array of molecular diversity can be generated and screened for biological activity.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on the GHS pictograms and hazard statements for similar compounds, it is expected to be an irritant to the skin, eyes, and respiratory system.

Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Predicted):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a strategically important building block in organic synthesis, particularly for the development of new pharmaceuticals. While some of its physical properties are not yet fully characterized in the literature, its synthesis is achievable through direct iodination of 4-(trifluoromethyl)anisole. The true value of this compound lies in its reactivity, where the iodo substituent serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of complex molecules containing the beneficial trifluoromethylanisole moiety. As the demand for novel and effective therapeutics continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

- Arctom Scientific. CAS NO. 195624-84-1 | 2-Iodo-4-(trifluoromethyl)

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Iodo-4-(trifluoromethyl)anisole

Abstract

This technical guide offers a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-iodo-4-(trifluoromethyl)anisole, a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It provides a foundational understanding of the spectral features by deconstructing the influence of the molecule's distinct substituents—methoxy, iodo, and trifluoromethyl groups. We will cover the theoretical prediction of chemical shifts and coupling patterns, present a validated experimental protocol for high-fidelity data acquisition, and conclude with a detailed interpretation of the resulting spectrum. This guide serves as a practical reference for the characterization and quality control of this and structurally related compounds.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum of this compound, we must first identify the unique proton environments within the molecule. The structure consists of a trisubstituted benzene ring and a methoxy group. The aromatic region contains three non-equivalent protons, designated H-3, H-5, and H-6. The methoxy group contains three equivalent protons (-OCH₃).

Caption: Molecular structure of this compound with proton labeling.

Theoretical Prediction of the ¹H NMR Spectrum

The chemical shift (δ) of each proton is determined by its local electronic environment, which is heavily influenced by the electronic effects (induction and resonance) of the three substituents.

Baseline Analysis: Anisole

We begin with the ¹H NMR data of the parent compound, anisole. The electron-donating methoxy group (-OCH₃) shields the ortho (C2, C6) and para (C4) positions through resonance, shifting their attached protons upfield relative to benzene (δ ≈ 7.36 ppm).[2]

-

Anisole Protons (in CDCl₃):

Substituent Chemical Shift (SCS) Effects

-

Methoxy Group (-OCH₃) at C1: As an electron-donating group (EDG), it strongly shields the ortho positions (H-6) and para position (C4), pushing them upfield.

-

Iodine Atom (-I) at C2: Halogens exhibit a dual effect. They are inductively electron-withdrawing but can donate electron density via resonance. For iodine, its large size and polarizability also introduce significant magnetic anisotropy and steric effects, which tend to deshield adjacent protons.[4][5][6] Therefore, H-3, being ortho to the iodine, is expected to be significantly deshielded (shifted downfield).

-

Trifluoromethyl Group (-CF₃) at C4: The -CF₃ group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of fluorine atoms.[7] This effect deactivates the entire ring and strongly deshields the protons ortho (H-3, H-5) and para to it, with a lesser effect on the meta position (H-6).

Predicted Chemical Shifts and Multiplicities

By combining these effects, we can predict the relative positions and splitting patterns of the signals:

-

H-3: Positioned ortho to both the deshielding iodine and the strongly deshielding -CF₃ group. This proton will be the most downfield in the aromatic region. It will be split by H-5, a meta-coupling (⁴J), appearing as a narrow doublet or doublet of quartets due to long-range coupling with the -CF₃ group.

-

H-5: Located ortho to the -CF₃ group (strong deshielding) and meta to the -OCH₃ group (weak shielding). It will be significantly downfield. It is coupled to H-6 (ortho-coupling, ³J) and H-3 (meta-coupling, ⁴J), which should result in a doublet of doublets (dd) .

-

H-6: Situated ortho to the shielding -OCH₃ group but meta to both the -I and -CF₃ groups (weaker deshielding). The strong shielding from the methoxy group is expected to dominate, making this the most upfield aromatic proton. It will be split only by H-5 (ortho-coupling, ³J) and will appear as a doublet (d) .

-

-OCH₃ Protons: These protons are not coupled to any other protons and will appear as a sharp singlet (s) . The overall electron-withdrawing nature of the ring substituents will likely shift this signal slightly downfield compared to anisole.

J-Coupling Analysis

The splitting patterns are governed by spin-spin coupling constants (J).

-

Ortho coupling (³J H5-H6): Typically the largest, around 7–9 Hz.

-

Meta coupling (⁴J H3-H5): Significantly smaller, around 2–3 Hz.

-

Long-range H-F coupling (e.g., ⁴J H3-F, ⁴J H5-F): Coupling between the aromatic protons and the fluorine nuclei of the -CF₃ group is also expected.[8] This coupling is typically small (~0.5–1.5 Hz) and may manifest as a broadening of the proton signals or a fine splitting into quartets (coupling to three equivalent fluorine atoms).

Caption: Predicted J-coupling network for this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Adherence to a rigorous experimental protocol is crucial for obtaining a high-quality, interpretable spectrum.

Sample Preparation

A properly prepared sample is the foundation of a good NMR experiment.[9]

-

Analyte & Solvent Selection: Weigh approximately 10-25 mg of this compound into a clean, dry vial.[9] Add 0.6–0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a standard choice for its excellent solubilizing power for many organic compounds and its single residual peak at δ ~7.26 ppm.[10]

-

Dissolution & Filtration: Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a pipette packed with a small plug of glass wool into a clean, high-quality 5 mm NMR tube.[11][12] Solid particles will degrade the magnetic field homogeneity, leading to poor resolution and broad spectral lines.[13]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.00 ppm.[14]

-

Final Volume: The final sample height in the NMR tube should be approximately 4–5 cm to ensure it is correctly positioned within the instrument's detection coil.[11]

NMR Instrument Parameters (400 MHz Spectrometer)

The following parameters are recommended for routine ¹H NMR acquisition.

| Parameter | Value | Rationale |

| Spectral Width (SW) | 16 ppm | Covers the full expected range for organic molecules. |

| Number of Scans (NS) | 16 | Sufficient for achieving a good signal-to-noise ratio with the recommended sample concentration. |

| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of protons between pulses, ensuring accurate signal integration. |

| Acquisition Time (AQ) | 4.0 s | Provides sufficient data points for good digital resolution of the signals. |

| Temperature | 298 K | Standard ambient temperature for routine analysis. |

Data Processing and Analysis

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the final spectrum.

-

Software: Standard NMR software packages such as Mnova,[15][16] TopSpin,[17] or ACD/Labs NMR Processor[18] are used for this workflow.

-

Processing Steps:

-

Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum. An exponential window function with a line broadening factor of 0.3 Hz is typically applied beforehand to improve the signal-to-noise ratio.

-

Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.

-

Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

-

Integration: The area under each signal is calculated. These integral values are proportional to the number of protons giving rise to the signal.

-

Peak Picking: The precise chemical shift of each peak is identified.

-

Interpreted ¹H NMR Spectrum

The final spectrum is analyzed by assigning each signal to its corresponding protons in the molecule based on the principles outlined in Section 2.

Summary of Spectral Data

The following table summarizes the expected ¹H NMR data for this compound in CDCl₃.

| Chemical Shift (δ ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~7.85 | 1H | d (or dq) | ⁴J(H-F) ≈ 1.0, ⁴J(H3-H5) ≈ 2.2 | H-3 |

| ~7.30 | 1H | dd | ³J(H5-H6) ≈ 8.5, ⁴J(H5-H3) ≈ 2.2 | H-5 |

| ~6.95 | 1H | d | ³J(H5-H6) ≈ 8.5 | H-6 |

| ~3.90 | 3H | s | - | -OCH₃ |

Detailed Signal Assignment

-

δ ~3.90 ppm (Singlet, 3H): This signal integrates to three protons and, due to its chemical shift and lack of splitting, is unambiguously assigned to the methoxy (-OCH₃) protons . Its position is slightly downfield from that in anisole, consistent with the deshielding influence of the -I and -CF₃ groups on the ring.

-

δ ~6.95 ppm (Doublet, 1H): This is the most upfield aromatic signal, integrating to one proton. It appears as a doublet with a coupling constant of approximately 8.5 Hz. This pattern and chemical shift are characteristic of H-6 , which is shielded by the adjacent -OCH₃ group and split by the ortho-coupled H-5.

-

δ ~7.30 ppm (Doublet of Doublets, 1H): This signal for one proton shows two distinct splittings. The larger coupling (~8.5 Hz) matches the splitting of the H-6 signal, confirming their ortho relationship (³J). The smaller coupling (~2.2 Hz) arises from a meta interaction (⁴J). This pattern is definitive for H-5 , which is coupled to both H-6 and H-3.

-

δ ~7.85 ppm (Doublet or Doublet of Quartets, 1H): This is the most downfield signal, integrating to one proton. Its significant downfield shift is a direct consequence of being ortho to both the iodine atom and the trifluoromethyl group. It appears as a narrow doublet due to the small meta-coupling to H-5 (~2.2 Hz). Often, further fine splitting or broadening is observed due to long-range coupling to the three fluorine atoms (⁴J H-F), which can make the signal appear as a doublet of quartets (dq) upon high-resolution analysis. This signal is assigned to H-3 .

Conclusion

The ¹H NMR spectrum of this compound is a classic example of how substituent effects dictate spectral appearance. The powerful shielding of the methoxy group and the pronounced deshielding from the iodo and trifluoromethyl groups create a well-dispersed and highly informative spectrum. By systematically analyzing the chemical shifts, integration values, and coupling patterns, each proton environment can be unambiguously assigned. This guide provides a robust framework for the theoretical prediction, practical acquisition, and detailed interpretation of this spectrum, serving as an essential tool for any scientist engaged in the synthesis or analysis of this compound.

References

- Chemical Instrumentation Facility, Iowa State University.

- Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. [Link]

- Georgia Institute of Technology.

- Chemistry LibreTexts. (2025). 1H NMR Solvent Shifts. [Link]

- Study on 1H NMR Spectra of Heterocyclic Compounds Containing Iodine. (n.d.). [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- University of Delaware.

- University of Ottawa. How to make an NMR sample. [Link]

- Organomation.

- NMR Wiki. NMR Software. [Link]

- Adcock, W., & Khor, T. C. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Magnetic Resonance in Chemistry, 23(2), 108-111. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). [Link]

- Mestrelab Research.

- Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-410. [Link]

- ACD/Labs. NMR Software | Processing, Prediction, and Assignment. [Link]

- Scribd.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Liu, Y., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 66(2), 105–113. [Link]

- hil8_sln.html. (n.d.). [Link]

- Reddit. (2024). The Effect of Fluorine in 1H NMR. [Link]

- Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]

- Chegg.com. (2024). Solved The ?1H-NMR of anisole is shown below. Assign the. [Link]

- Loemker, J. E., et al. (1968). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 90(14), 3803–3807. [Link]

- Abraham, R. J., et al. (1996). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1637-1645. [Link]

- Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]

- ResearchGate. (2025). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

- Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. [Link]

- Faber, R., et al. (2023). arXiv:2312.00705v1 [physics.chem-ph]. [Link]

- ResearchGate. (n.d.). (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. [Link]

- The Royal Society of Chemistry. (n.d.). F-trifluoromethylating agent for the synthesis of SCF2. [Link]

- PubMed. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. [Link]

- FLOURINE COUPLING CONSTANTS. (n.d.). [Link]

- Cox, R. H. (1970). Substituent effects on long-range proton-fluorine coupling constants: Substituted benzotrifluorides. Journal of Molecular Spectroscopy, 33(1), 172-175. [Link]

- Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)

- YouTube. (2021). How to Interpret Splitting in the 1H NMR (O Chem). [Link]

- Chemistry LibreTexts. (2014). 14.13: Splitting Diagrams Explain the Multiplicity of a Signal. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Solved The ?1H-NMR of anisole is shown below. Assign the | Chegg.com [chegg.com]

- 3. Anisole(100-66-3) 1H NMR spectrum [chemicalbook.com]

- 4. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. reddit.com [reddit.com]

- 8. scilit.com [scilit.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. How To [chem.rochester.edu]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. organomation.com [organomation.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. NMR Data Processing Software | UD NMR Center [sites.udel.edu]

- 16. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]

- 17. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]

- 18. acdlabs.com [acdlabs.com]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 2-Iodo-4-(trifluoromethyl)anisole

Executive Summary

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of 2-Iodo-4-(trifluoromethyl)anisole. Designed for researchers, chemists, and drug development professionals, this document details the predicted ¹³C NMR spectrum, offers an in-depth interpretation of substituent effects on chemical shifts, and presents a robust, self-validating protocol for experimental data acquisition. By integrating theoretical principles with practical insights, this guide serves as an essential resource for the structural elucidation and quality control of this and structurally related fluorinated aromatic compounds.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound of interest in synthetic chemistry and drug discovery. Its trifluoromethyl (CF₃) and iodo-moieties make it a valuable building block for introducing fluorine into more complex molecules—a common strategy to enhance metabolic stability, binding affinity, and lipophilicity of pharmaceutical candidates. The methoxy group (OCH₃) provides an additional site for chemical modification.

Accurate structural confirmation is paramount in the synthesis and application of such compounds. ¹³C NMR spectroscopy is an indispensable, non-destructive technique for this purpose, as it provides a unique fingerprint of the carbon skeleton. Each carbon atom in the molecule resonates at a specific frequency, or chemical shift (δ), which is exquisitely sensitive to its local electronic environment. This guide will dissect the ¹³C NMR spectrum of this compound, providing the foundational knowledge required for its unambiguous identification.

Predicted ¹³C NMR Spectrum and In-Depth Analysis

Predicted Chemical Shift Data

The predicted ¹³C NMR data for this compound, assuming a standard deuterated chloroform (CDCl₃) solvent, is summarized below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Justification of Chemical Shift |

| C1-OCH₃ | ~158-162 | Singlet | Deshielded by direct attachment to electron-donating oxygen. |

| C2-I | ~88-92 | Singlet | Strong shielding from the "heavy atom effect" of iodine.[4] |

| C3 | ~112-116 | Singlet | Shielded by ortho-methoxy group's resonance effect. |

| C4-CF₃ | ~128-132 | Quartet (q) | Deshielded ipso-carbon, directly attached to the CF₃ group. |

| C5 | ~124-128 | Quartet (q) | Influenced by para-iodine and ortho-CF₃ group. |

| C6 | ~130-134 | Singlet | Deshielded by ortho-iodine and para-methoxy group. |

| -OCH₃ | ~56-60 | Singlet | Typical range for an aromatic methoxy carbon.[5][6][7] |

| -CF₃ | ~122-126 | Quartet (q) | Characteristic chemical shift for a CF₃ carbon, split by three fluorine atoms.[8][9][10] |

Expert Analysis of Substituent Effects

The chemical shifts of the aromatic carbons are governed by the combined electronic effects (inductive and resonance) of the three substituents.

-

The Methoxy (-OCH₃) Group: As a strong resonance electron-donating group (EDG), the -OCH₃ group increases electron density at the ortho (C2, C6) and para (C4) positions. This typically causes significant shielding (an upfield shift to lower ppm values). However, in this molecule, its influence is perturbed by the other substituents. The C1 carbon, directly attached to the oxygen, is strongly deshielded.[5][6]

-

The Iodine (-I) Substituent: Halogens exert a complex influence. While inductively electron-withdrawing, iodine's most dominant contribution to the attached ipso-carbon (C2) is the "heavy atom effect."[4][11][12] This relativistic effect involves the spin-orbit coupling of iodine's valence electrons, inducing a powerful shielding that shifts the C2 signal significantly upfield (to a much lower δ value) than would otherwise be expected.[4]

-

The Trifluoromethyl (-CF₃) Group: The CF₃ group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms.[9][13][14] This effect de-shields (shifts downfield to higher ppm values) the carbon atoms of the aromatic ring, particularly the ipso-carbon (C4) to which it is attached. Furthermore, the carbon of the CF₃ group itself exhibits a characteristic quartet signal due to scalar coupling with the three attached ¹⁹F nuclei (¹J-coupling). The aromatic carbons ortho and meta to the CF₃ group (C3, C5) will also show smaller quartet splittings (²J and ³J-coupling).[9]

The interplay of these effects results in the predicted spectrum. For instance, the C3 signal is shifted upfield due to the strong resonance donation from the para-methoxy group, while C6 is shifted downfield due to the combined deshielding effects of the ortho-iodine and the electron-withdrawing nature of the ring system.

Structural Assignment Diagram

The following diagram illustrates the predicted assignments for each unique carbon atom in this compound.

Caption: Molecular structure and predicted ¹³C NMR assignments.

Protocol for Experimental Data Acquisition

To obtain a high-quality, reproducible ¹³C NMR spectrum, a standardized and self-validating protocol is essential. The following methodology is recommended for a modern NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 20-50 mg of this compound.

-